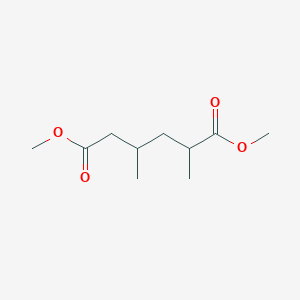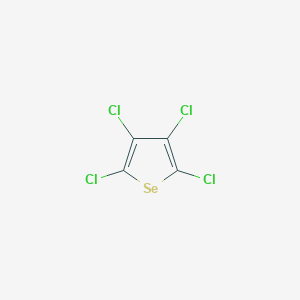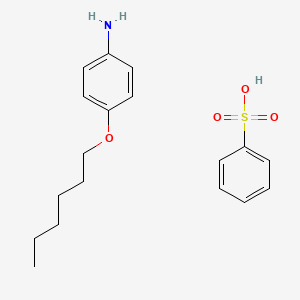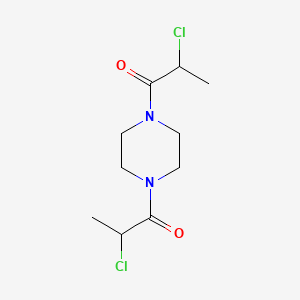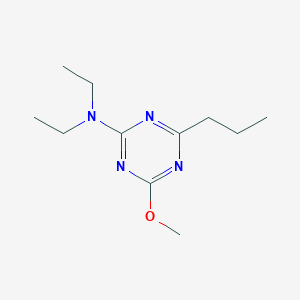
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with diethylamine and propylamine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of herbicides and other agrochemicals due to its effectiveness in controlling unwanted vegetation.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants. This disrupts the electron transport chain, leading to the death of the plant. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents, leading to variations in chemical properties and applications.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in different applications.
Uniqueness: N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a herbicide and its potential in drug development highlight its versatility compared to other triazine derivatives.
Propriétés
Numéro CAS |
5248-59-9 |
|---|---|
Formule moléculaire |
C11H20N4O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N,N-diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H20N4O/c1-5-8-9-12-10(15(6-2)7-3)14-11(13-9)16-4/h5-8H2,1-4H3 |
Clé InChI |
CZAUVRSXGGTTTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)OC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


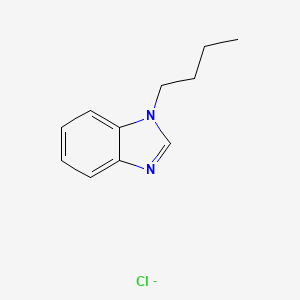
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
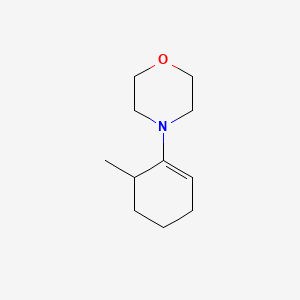
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
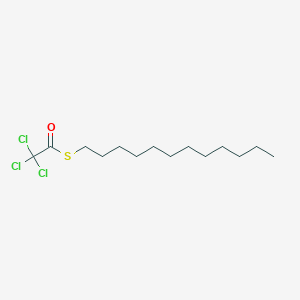
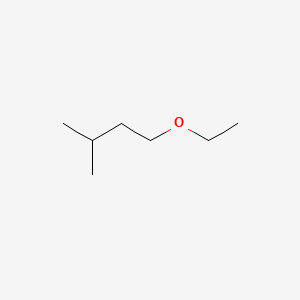
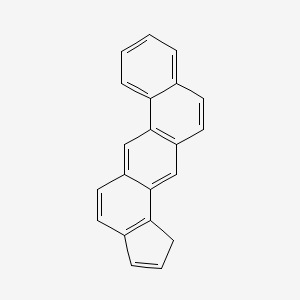

![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
